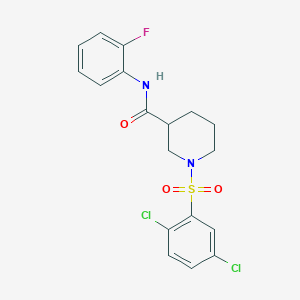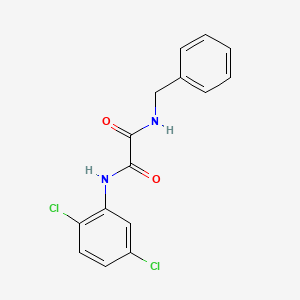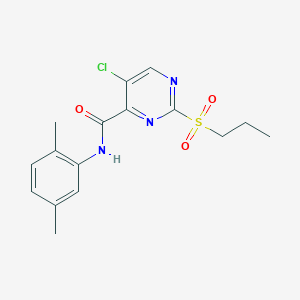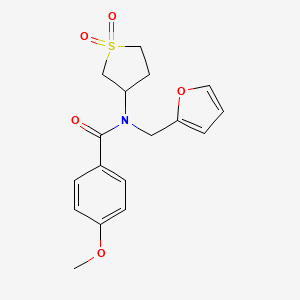![molecular formula C18H21FN2O3S B4398078 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398078.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
概要
説明
- The intermediate is then reacted with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
- Catalysts such as palladium(II) acetate and bases like potassium carbonate are commonly used in this step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is prepared by reacting with appropriate sulfonyl and phenyl reagents.
- Example: Piperazine can be reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
化学反応の分析
Types of Reactions: 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the sulfonyl group yields a sulfide derivative.
- Substitution of the fluoro group yields various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and methoxyphenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-[(4-chloro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-hydroxyphenyl)piperazine
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro vs. fluoro, methoxy vs. hydroxy) can significantly alter the chemical properties and reactivity.
- Unique Features: The specific combination of fluoro and methoxy groups in 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine provides unique electronic and steric effects, making it distinct in its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-17(7-8-18(14)19)25(22,23)21-11-9-20(10-12-21)15-3-5-16(24-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYXEZLIOPHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4398005.png)


![1-(2,5-dimethylbenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4398022.png)

![2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4398027.png)
![N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4398029.png)
![N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-4-carboxamide](/img/structure/B4398039.png)

![N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398049.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4398071.png)

